molecular formula C22H16N4O2 B3010276 N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 1251543-46-0

N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

Cat. No. B3010276
CAS RN: 1251543-46-0
M. Wt: 368.396
InChI Key: PARSWWUZEHRLKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide" is a structurally complex molecule that may be related to various pharmacologically active compounds. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, characterization, and potential biological activities. These insights can be extrapolated to hypothesize about the properties and synthesis of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting with a bifunctional formyl-acid or aminopyridine precursor. For instance, the synthesis of 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides was achieved using a one-pot reaction with primary amines and alkyl isocyanides under Ugi conditions . Similarly, substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides were synthesized via sodium borohydride reduction of corresponding substituted N-(benzoylimino) pyridinium ylides . These methods suggest that the target compound could also be synthesized through a multi-step process involving the formation of an imidazo[1,2-a]pyridine core followed by subsequent functionalization.

Molecular Structure Analysis

The molecular structure of related compounds is typically elucidated using spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the structure of new benzamide derivatives was characterized by 1H-NMR, 13C-NMR, FT-IR, and LC-MS analysis . Similarly, the structures of pyrimidobenzimidazoles were determined by MASS, IR, 1H NMR spectroscopy, and elemental analysis . These techniques would likely be applicable in determining the molecular structure of "this compound".

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds often include cyclocondensation and the use of reagents such as Horner–Emmons reagents for the incorporation of specific functional groups . The synthesis of the target compound would likely involve similar reactions, particularly those that allow for the introduction of the benzo[d]oxazol-2-yl group and the carboxamide functionality at specific positions on the imidazo[1,2-a]pyridine scaffold.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure. For example, the presence of substituents on the benzene and pyridine rings can significantly affect the antiallergic activity of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides . The physical properties such as solubility, melting point, and stability of the target compound would be determined by its functional groups and overall molecular architecture. Chemical properties, including reactivity and biological activity, could be inferred from similar compounds but would ultimately require empirical testing.

Scientific Research Applications

Structural Analysis and Synthesis

N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide has been a subject of interest in the field of chemical synthesis and structural analysis. The compound and its derivatives have been synthesized and analyzed using various techniques such as MASS, IR, 1H NMR spectroscopy, and Elemental analysis. These compounds are often synthesized through cyclocondensation processes and their structural characteristics are meticulously studied to understand their potential applications in different fields, including biomedical and pharmacological research (Joshi et al., 2022).

Lanthanide Complexation and Extraction Studies

This compound has shown notable complexation properties with trivalent lanthanides. Research indicates that molecules like this compound can act as tridentate ligands, coordinating with lanthanide ions via nitrogen and oxygen atoms. These complexation properties are crucial for understanding the steric and electronic factors that influence the stability of metal-ligand complexes, which is vital for applications in catalysis, material science, and separation processes (Kobayashi et al., 2019). Additionally, compounds of this class have been used in the extraction and complexation studies of trivalent lanthanides, highlighting their potential in the field of solvent extraction and separation of lanthanides and actinides (Akutsu et al., 2013).

Antimicrobial Activities

Derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. Studies have shown that these compounds can exhibit moderate to good activity against various bacterial and fungal species, making them candidates for further investigation in the development of new antimicrobial agents (Mehta et al., 2014).

properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O2/c1-14-20(26-12-5-4-11-19(26)23-14)21(27)24-16-8-6-7-15(13-16)22-25-17-9-2-3-10-18(17)28-22/h2-13H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARSWWUZEHRLKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.